molecular formula C13H15FN2O B5276943 N,N-diallyl-N'-(3-fluorophenyl)urea

N,N-diallyl-N'-(3-fluorophenyl)urea

Cat. No.: B5276943
M. Wt: 234.27 g/mol
InChI Key: PRPWXZOLFYSUCB-UHFFFAOYSA-N
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Description

N,N-diallyl-N’-(3-fluorophenyl)urea: is an organic compound characterized by the presence of two allyl groups and a 3-fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(3-fluorophenyl)urea typically involves the reaction of 3-fluoroaniline with diallyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dimethylformamide and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of N,N-diallyl-N’-(3-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(3-fluorophenyl)urea can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed:

    Nucleophilic substitution: Substituted phenylureas.

    Oxidation: Epoxides or diols of the allyl groups.

    Reduction: Amines derived from the urea moiety.

Scientific Research Applications

Chemistry: N,N-diallyl-N’-(3-fluorophenyl)urea is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and cyclization reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, N,N-diallyl-N’-(3-fluorophenyl)urea can be used in the production of polymers and advanced materials. Its unique structure allows for the formation of cross-linked networks and other polymeric architectures.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The allyl groups provide additional sites for chemical modification, allowing for the fine-tuning of its biological activity.

Comparison with Similar Compounds

  • N,N-diallyl-N’-(4-fluorophenyl)urea
  • N,N-diallyl-N’-(2-fluorophenyl)urea
  • N,N-diallyl-N’-(3-chlorophenyl)urea

Comparison: N,N-diallyl-N’-(3-fluorophenyl)urea is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWXZOLFYSUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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